molecular formula C16H11Cl2N3O2 B2954191 N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 891140-98-0

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide

Cat. No.: B2954191
CAS No.: 891140-98-0
M. Wt: 348.18
InChI Key: KTLKRDXATIGPRT-UHFFFAOYSA-N
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Description

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the oxadiazole ring and dichlorophenyl group imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step involves the use of 2,5-dichlorobenzoic acid or its derivatives, which are reacted with the oxadiazole intermediate.

    Acylation: The final step involves the acylation of the oxadiazole derivative with phenylacetyl chloride to form the target compound.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its oxadiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c17-11-6-7-13(18)12(9-11)15-20-21-16(23-15)19-14(22)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLKRDXATIGPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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